molecular formula C12H14N2O5 B2848914 3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid CAS No. 1707602-67-2

3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid

Cat. No.: B2848914
CAS No.: 1707602-67-2
M. Wt: 266.253
InChI Key: FTEPWICENSPALG-UHFFFAOYSA-N
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Description

The compound “3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid” is a complex organic molecule. It likely contains an indole group, which is a common structure in many biological compounds, and an oxalic acid group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as tryptamine (3-[2-aminoethyl]indole) have been studied . The synthesis of these compounds often involves complex organic reactions.

Future Directions

While specific future directions for the study of “3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid” are not known, research into related compounds such as tryptamine and other indole derivatives continues to be an active area of study . This research often focuses on understanding the structure, stability, and reactivity of these compounds .

Mechanism of Action

Target of Action

The compound 3-(2-aminoethyl)-1H-indol-6-ol, also known as tryptamine (TRA), is an important neurotransmitter . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which play key roles in the daily behavioral and physiological states of humans . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

The conformational flexibility of the ethylamine side chain in TRA plays an important role in its binding to receptor sites . The interaction of TRA with these receptors triggers a series of biochemical reactions that result in its various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

TRA and other indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation . The indole structure influences their antioxidant efficacy in biological systems . The radical scavenging by indolic compounds is strongly modulated by their functional residues . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of similar indole derivatives suggest that these compounds may have good bioavailability .

Result of Action

The result of the action of 3-(2-aminoethyl)-1H-indol-6-ol; oxalic acid is primarily observed at the molecular and cellular levels. Its interaction with various receptors triggers a cascade of biochemical reactions, leading to its diverse biological activities . These activities can influence the daily behavioral and physiological states of humans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of this compound . Furthermore, the presence of other substances in the environment, such as other neurotransmitters or drugs, can also influence the action of this compound .

Biochemical Analysis

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-6-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPWICENSPALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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